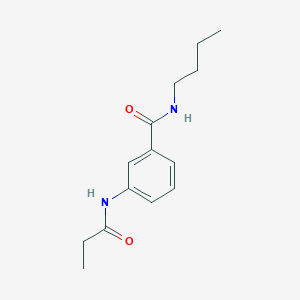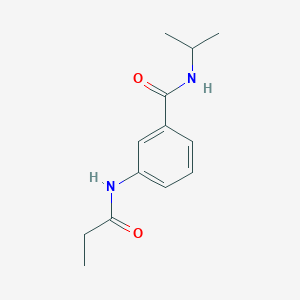![molecular formula C22H21N3O2 B269201 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269201.png)
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is commonly referred to as ANCCA and is a small molecule inhibitor of histone acetyltransferase (HAT) activity. ANCCA has been shown to have potential therapeutic benefits in cancer treatment due to its ability to inhibit the activity of certain oncogenes. In
科学的研究の応用
ANCCA has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of certain oncogenes such as c-Myc and E2F1, which play a crucial role in cancer development and progression. ANCCA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest that ANCCA has potential therapeutic benefits in cancer treatment.
作用機序
ANCCA inhibits the activity of 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes by binding to the substrate-binding site of the enzyme. This prevents the acetylation of histone proteins, which are crucial for gene expression. ANCCA has been shown to selectively inhibit the activity of p300/CBP-associated factor (PCAF) and GCN5, which are two important 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes involved in oncogenesis.
Biochemical and Physiological Effects:
ANCCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. ANCCA has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
実験室実験の利点と制限
ANCCA has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. ANCCA has also been shown to have high selectivity for certain 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, ANCCA has certain limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. ANCCA also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
ANCCA has potential applications in cancer treatment and other diseases where 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes play a role. Future research could focus on optimizing the synthesis method to improve the yield and purity of ANCCA. Additionally, further studies could be conducted to investigate the effectiveness of ANCCA in vivo and to identify potential drug targets for ANCCA. ANCCA could also be used as a tool to study the role of 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes in various biological processes.
合成法
ANCCA can be synthesized through a multi-step process involving the reaction of N-ethyl-N-phenylbenzamide with aniline and isocyanate. The resulting product is then purified through column chromatography to obtain pure ANCCA. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
製品名 |
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
N-ethyl-N-phenyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-2-25(20-11-7-4-8-12-20)21(26)17-13-15-19(16-14-17)24-22(27)23-18-9-5-3-6-10-18/h3-16H,2H2,1H3,(H2,23,24,27) |
InChIキー |
PFANLNOKMWKRHM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)
![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)
![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B269125.png)

![N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B269128.png)

![2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269131.png)
![N-isopropyl-3-({[(phenylacetyl)amino]carbothioyl}amino)benzamide](/img/structure/B269132.png)
![4-{[(3-methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269137.png)
![2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269138.png)
![3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269140.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B269141.png)